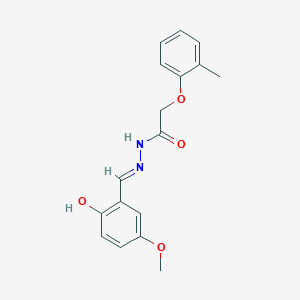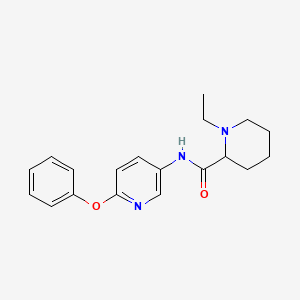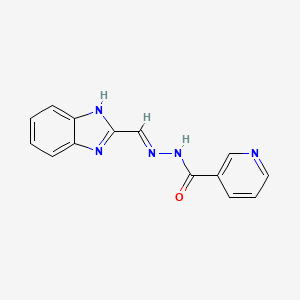
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as HMAH, is a chemical compound that has been widely studied for its potential applications in scientific research. HMAH is a hydrazone derivative that has shown promising results in various fields, including medicine and biology.
Scientific Research Applications
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation can lead to various biological effects, including the inhibition of microbial growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, this compound has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
Advantages and Limitations for Lab Experiments
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be characterized using various spectroscopic techniques. This compound is also stable under a wide range of conditions, which makes it useful for various applications. However, this compound has some limitations as well. It is toxic to some organisms, and its effects on human health are not fully understood. In addition, this compound can be expensive to synthesize, which can limit its use in some applications.
Future Directions
For the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide include the development of this compound-based fluorescent probes, the study of this compound as a potential anticancer agent, and the study of this compound as a chelating agent for various metal ions.
Synthesis Methods
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The product is obtained as a yellow crystalline solid, which is then purified and characterized using various spectroscopic techniques.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-4-6-16(12)23-11-17(21)19-18-10-13-9-14(22-2)7-8-15(13)20/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEGHILXLYTD-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)

![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)


![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)

![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)